molecular formula C11H11NO2 B1331977 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde CAS No. 30464-90-5

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1331977
CAS No.: 30464-90-5
M. Wt: 189.21 g/mol
InChI Key: HBQUHHXDJIUUIL-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (CAS: 30464-90-5) is a heterocyclic aromatic compound featuring an indole core substituted with a methoxy group at position 5, a methyl group at position 3, and a carbaldehyde group at position 2. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . Key physicochemical properties include a boiling point of 381.2°C and a density of 1.23 g/cm³, though melting point and solubility data remain unreported . The compound is utilized in industrial and scientific research, particularly in synthetic organic chemistry and drug discovery .

Properties

IUPAC Name

5-methoxy-3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUHHXDJIUUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360634
Record name 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30464-90-5
Record name 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indole derivatives, including 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.

Reaction Steps:
  • Starting Materials :

    • Phenylhydrazine or substituted phenylhydrazine.
    • An appropriate aldehyde or ketone containing the methoxy and methyl groups.
  • Reaction Conditions :

    • Acidic medium (e.g., hydrochloric acid or sulfuric acid).
    • Heating to promote cyclization.
  • Mechanism :

    • Formation of hydrazone intermediate.
    • Cyclization to yield the indole framework.
    • Substitution reactions to introduce specific functional groups (methoxy and methyl).
Advantages:
  • High selectivity for indole derivatives.
  • Versatility in modifying substituents on the indole ring.
Limitations:
  • Requires precise control of reaction conditions to avoid side reactions.

Modified Aldol Condensation

Another method involves aldol condensation, followed by cyclization to form the indole ring system.

Reaction Steps:
  • Starting Materials :

    • Methoxy-substituted aromatic aldehyde.
    • Methyl ketone derivative.
  • Reaction Conditions :

    • Base-catalyzed aldol condensation (e.g., sodium hydroxide or potassium carbonate).
    • Cyclization under acidic or thermal conditions.
Advantages:
  • Straightforward synthesis route for carbaldehyde functionality.
Limitations:
  • Lower yields compared to Fischer synthesis.

Direct Functionalization of Indole

Pre-existing indoles can be functionalized directly to introduce methoxy and methyl groups at specific positions.

Reaction Steps:
  • Starting Material :

    • Pre-synthesized indole core.
  • Reaction Conditions :

    • Electrophilic substitution for methoxy group addition (e.g., using methanol in acidic medium).
    • Methylation using methyl iodide and a base like potassium carbonate.
Advantages:
  • Useful for selective modification of indoles.
Limitations:
  • Requires pre-synthesized indole, increasing the overall synthetic complexity.

Optimization Techniques

Catalysis

Using catalysts such as Lewis acids (e.g., zinc chloride) can improve yield and selectivity during synthesis by enhancing reaction rates and minimizing side reactions.

Continuous Flow Reactors

Industrial-scale production may utilize continuous flow reactors to optimize reaction conditions, reduce waste, and improve efficiency.

Purification Methods

Advanced purification techniques such as recrystallization, column chromatography, or distillation are employed to ensure high purity (>95%).

Data Table: Comparison of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages Limitations
Fischer Indole Synthesis Phenylhydrazine + aldehyde/ketone Acidic medium, heat High High selectivity Requires precise control
Aldol Condensation Methoxy aldehyde + methyl ketone Base catalyst, heat Moderate Simple process Lower yield
Direct Functionalization Pre-synthesized indole Electrophilic substitution Moderate Selective modification Complex starting material

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductsYieldReferences
Aldehyde → Carboxylic AcidKMnO₄ (acidic conditions)5-Methoxy-3-methyl-1H-indole-2-carboxylic acid70–85%

In one study, oxidation with potassium permanganate in acetic acid at 0–20°C for 16 hours yielded the corresponding carboxylic acid with minimal side-product formation .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

Reaction TypeReagents/ConditionsMajor ProductsYieldReferences
Aldehyde → AlcoholNaBH₄ (THF, 0°C)5-Methoxy-3-methyl-1H-indole-2-methanol65–78%

Notably, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) provided higher yields (78%) compared to NaBH₄ .

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming imines and heterocyclic compounds.

Quinazolinone Formation

Reaction with anthranilic acid hydrazide under acidic conditions:

  • Reagents : p-Toluenesulfonic acid (p-TSA), CH₃CN, reflux (4 h)
  • Product : 2-(1H-Indol-3-yl)quinazolin-4(3H)-one (3a )
  • Yield : 33% .

Side products included dihydroquinazolinone (6a ) and unsubstituted indole (4a ), indicating competing oxidation and deformylation pathways .

Substitution Reactions

The methoxy (-OCH₃) and methyl (-CH₃) groups undergo selective functionalization.

Methoxy Group Substitution

Reaction TypeReagents/ConditionsMajor ProductsYieldReferences
Nucleophilic Aromatic SubstitutionH₂O, H₂SO₄ (120°C)5-Hydroxy-3-methyl-1H-indole-2-carbaldehyde55%

Methyl Group Functionalization

Radical bromination at the methyl position:

  • Reagents : NBS (N-bromosuccinimide), AIBN (initiator), CCl₄, reflux
  • Product : 5-Methoxy-3-(bromomethyl)-1H-indole-2-carbaldehyde
  • Yield : 40% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation.

Reaction TypeReagents/ConditionsMajor ProductsYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C)5-Methoxy-3-methyl-2-(4-aryl)-1H-indole-carbaldehyde60–75%

Photochemical Reactions

UV-induced dimerization:

  • Conditions : CH₂Cl₂, 254 nm UV light, 24 h
  • Product : Head-to-tail indole dimer
  • Yield : 30% .

Comparative Reactivity Insights

Key findings from mechanistic studies:

  • The aldehyde group exhibits higher reactivity than the methoxy or methyl substituents .
  • Steric hindrance from the 3-methyl group slows electrophilic substitution at the indole C-5 position .
  • Oxidative deformylation occurs under strong acidic conditions, yielding unsubstituted indole derivatives .

Scientific Research Applications

A. Medicinal Chemistry

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde has shown significant promise in medicinal chemistry due to its biological activity:

  • Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for methicillin-resistant strains (MRSA) .
  • Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxicity against several cancer cell lines, suggesting potential applications in cancer therapy .

B. Neurobiology

This compound interacts with neurotransmitter receptors, potentially influencing neurological pathways. Studies have indicated its ability to bind with high affinity to various biological targets, which may lead to therapeutic effects in neurodegenerative diseases .

C. Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex indole derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties .

A. Antimicrobial Efficacy

A study evaluated various indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives, including this compound, demonstrated significant antibacterial activity, suggesting a potential role in treating resistant bacterial infections .

B. Cytotoxicity Assessment

Investigations into the cytotoxic effects of indole compounds revealed that modifications in the indole structure could enhance or diminish biological activity. Compounds similar to this compound showed varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, and modulating signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde 30464-90-5 5-OCH₃, 3-CH₃, 2-CHO 189.21 Boiling point: 381.2°C; Density: 1.23 g/cm³
5-Methoxy-1H-indole-3-carbaldehyde 10601-19-1 5-OCH₃, 3-CHO 189.19 Similar molecular weight; No reported boiling/melting points
6-Methoxy-1H-indole-3-carbaldehyde 70555-46-3 6-OCH₃, 3-CHO 189.19 Structural isomer; higher polarity expected due to 6-OCH₃
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde 6260-86-2 5-OCH₃, 2-CH₃, 3-CHO 189.21 Methyl and aldehyde groups swapped; altered reactivity
5-Hydroxy-1H-indole-3-carbaldehyde 3414-19-5 5-OH, 3-CHO 175.17 Hydroxy group increases polarity and hydrogen bonding potential

Biological Activity

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (often abbreviated as 5-MMIC) is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

5-MMIC features a bicyclic indole structure with a methoxy group at the 5-position, a methyl group at the 3-position, and an aldehyde functional group at the 2-position. This unique substitution pattern influences its chemical reactivity and biological activity.

Structural Formula

C10H11NO2\text{C}_{10}\text{H}_{11}\text{N}\text{O}_2

The precise mechanism of action of 5-MMIC is not fully elucidated; however, it is believed to interact with various molecular targets. Indole derivatives typically exert their effects by:

  • Binding to receptors: Modulating receptor activity can influence various physiological processes.
  • Inhibiting enzymes: Enzyme inhibition can disrupt metabolic pathways, which is particularly relevant in cancer therapy.
  • Modulating signaling pathways: This can affect cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives. For instance:

  • A study demonstrated that certain indole compounds exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
CompoundCell LineIC50 (µM)
Compound AA54910.5
Compound BMDA-MB-2318.7
5-MMIC (hypothetical)TBDTBD

Antimicrobial Activity

5-MMIC has shown promising antimicrobial activity against various pathogens. For example:

  • It has been reported to inhibit Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low µg/mL range .
PathogenMIC (µg/mL)
S. aureus ATCC 259233.90
S. aureus MRSA ATCC 43300<1.00

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated various indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The study found that certain derivatives demonstrated significant antibacterial activity, suggesting a potential role for 5-MMIC in treating resistant bacterial infections .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of indole compounds were assessed against several cancer cell lines. Compounds similar to 5-MMIC showed varying degrees of cytotoxicity, indicating that modifications in the indole structure could enhance or diminish biological activity .

Comparative Analysis with Similar Compounds

The biological activity of 5-MMIC can be compared to other related indole derivatives:

Compound NameStructure CharacteristicsNotable Biological Activity
5-Methoxy-1-methyl-1H-indole-2-carbaldehydeMethyl substitution at position 1Antimicrobial
2,7-Dimethyl-1H-indole-3-carbaldehydeDimethyl substitutions at positions 2 and 7Anticancer

Q & A

Q. Analytical Workflow :

Synthetic Validation : Use LC-MS to confirm molecular weight of derivatives.

Activity Screening :

  • Enzyme Assays : Test inhibition of cytochrome P450 or kinases (IC₅₀ determination).
  • Cellular Uptake : Measure logP via shake-flask method (octanol/water).

SAR Analysis : Correlate substituent effects with activity using QSAR models (e.g., CoMFA).

Case Study : Derivatives with a 5-methoxy group () showed enhanced solubility and binding to hydrophobic pockets compared to non-substituted analogues .

Advanced: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials at -20°C under argon. Avoid exposure to light/moisture ( recommend inert atmospheres for aldehydes).
  • Stability Testing :
    • HPLC Purity Checks : Monitor monthly for aldehyde oxidation (e.g., carboxylic acid formation).
    • NMR Stability : Compare initial and 6-month spectra for new peaks (e.g., δ 12 ppm for -COOH).
  • Handling : Use anhydrous solvents (e.g., THF over ethanol) during reactions to prevent hydrate formation .

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